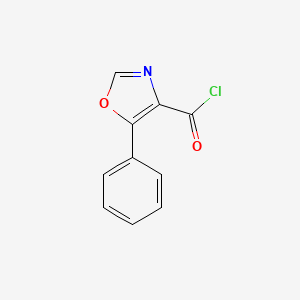

5-Phenyl-1,3-oxazole-4-carbonyl chloride

描述

Historical Context and Discovery

The synthesis of 5-phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 337508-64-2) emerged from advancements in heterocyclic chemistry during the late 20th century. Early methodologies focused on cyclization reactions, such as the use of β-hydroxy amides with fluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor to form oxazoline intermediates. A pivotal development occurred in 2009, when researchers demonstrated the utility of triphenyl phosphine and toluene in synthesizing substituted oxazoles via Staudinger-type reactions. Further refinements included the application of Lawesson’s reagent for cyclization and phosphorus pentachloride (PCl₅) for chlorination, achieving yields up to 36%.

Table 1: Key Synthetic Routes for this compound

Position in Oxazole Chemistry

This compound occupies a unique niche due to its bifunctional reactivity. The oxazole core (C₃H₃NO) provides aromatic stability, while the electron-withdrawing carbonyl chloride group enhances electrophilicity at the C4 position. This dual functionality enables diverse transformations:

- Nucleophilic substitution : Reacts with amines/alcohols to form amides/esters.

- Cycloaddition : Participates in [3+2] cyclizations to generate fused heterocycles like oxazolo[3,2-c]quinazolines.

Structural Comparison with Analogues

Significance in Heterocyclic Organic Chemistry

As a versatile building block, this compound facilitates access to pharmacologically active scaffolds. For instance, oxazole derivatives exhibit anticancer properties by inducing apoptosis via p53 activation. Its role in synthesizing 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy, underscores industrial relevance. Additionally, the phenyl group enhances π-stacking interactions in materials science applications, such as organic semiconductors.

Table 2: Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular weight | 207.61 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Melting point | 68–70°C | |

| Boiling point | 354.7 ± 22.0°C |

属性

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLADISDYODORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379968 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-64-2 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization to Form the Oxazole Core

A common synthetic approach starts from β-hydroxy amides or related precursors that undergo cyclization to form the oxazole ring. For example, cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent under reflux conditions is reported. Lawesson’s reagent facilitates the formation of the oxazole heterocycle by promoting intramolecular cyclization and sulfurization steps.

Chlorination to Form the Acyl Chloride

Once the oxazole ring is formed, the carboxylic acid or ester precursor at the 4-position is converted into the corresponding acyl chloride. This is typically achieved by treatment with chlorinating agents such as:

- Phosphorus pentachloride (PCl5)

- Thionyl chloride (SOCl2)

- Oxalyl chloride ((COCl)2)

The chlorination is performed under anhydrous conditions, often in solvents like dichloromethane or toluene, sometimes with catalytic amounts of dimethylformamide (DMF) to accelerate the reaction. The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion.

Industrial synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride is less extensively documented but is presumed to follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Key industrial process features include:

- Use of large-scale reactors with precise temperature and reagent addition control.

- Automated systems for reagent dosing and reaction monitoring.

- Purification steps such as recrystallization from solvents like petroleum ether or ethyl acetate to remove impurities.

- Strict control of moisture to prevent hydrolysis of the sensitive acyl chloride group.

Reaction Types

- Nucleophilic Substitution: The carbonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form amides and esters.

- Cyclization Reactions: The oxazole ring can participate in further cyclization to form complex heterocyclic structures.

Reagent and Condition Selection

- Use of stoichiometric amounts of chlorinating agents under anhydrous conditions minimizes side reactions such as over-chlorination or hydrolysis.

- Triethylamine or other bases are often added during acylation to neutralize generated acid byproducts.

- Reaction monitoring by TLC and NMR ensures timely quenching and prevents decomposition.

Purification

- Recrystallization from appropriate solvents removes unreacted starting materials and side products.

- Dry storage under inert atmosphere (argon or nitrogen) at low temperatures (-20°C) preserves compound integrity.

| Step | Starting Material | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Cyclization | β-Hydroxy amide or ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate | Lawesson’s reagent, reflux | Forms oxazole ring core |

| 2. Chlorination | Oxazole-4-carboxylic acid or ester | PCl5, SOCl2, or (COCl)2; anhydrous solvent; catalytic DMF | Converts acid/ester to acyl chloride |

| 3. Purification | Crude product | Recrystallization (petroleum ether, ethyl acetate) | Removes impurities, improves purity |

| 4. Storage | Purified acyl chloride | Inert atmosphere, low temperature | Prevents hydrolysis and degradation |

- NMR Spectroscopy (¹H and ¹³C): Confirms oxazole ring formation and presence of acyl chloride (absence of acid proton signals).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and detects impurities.

- Mass Spectrometry (MS): Confirms molecular weight (207.61 g/mol).

- X-ray Crystallography: Provides definitive structural confirmation, including bond lengths and dihedral angles, critical for understanding steric and electronic effects influencing reactivity.

- The electron-withdrawing nature of the oxazole ring increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles.

- Computational studies (e.g., density functional theory) support the increased susceptibility of the acyl chloride to nucleophilic attack.

- Crystallographic data reveal that the dihedral angle between the phenyl and oxazole rings influences regioselectivity in subsequent reactions.

- Controlled chlorination and purification strategies mitigate side reactions and improve overall yield and product stability.

The preparation of this compound involves a well-established two-step process of oxazole ring cyclization followed by chlorination of the carboxylic acid or ester precursor. Optimization of reaction conditions, reagent choice, and purification methods are critical to obtaining high-purity product suitable for further synthetic applications. Analytical techniques including NMR, HPLC, MS, and X-ray crystallography are essential for confirming structure and purity. Industrial production adapts these methods with scale-up considerations and process controls to ensure consistent quality.

化学反应分析

Types of Reactions: 5-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Catalysts: Metal catalysts like Cu(I) or Ru(II) are often employed in cyclization reactions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Complex Heterocycles: Resulting from cyclization reactions.

科学研究应用

Scientific Research Applications

-

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its electrophilic carbonyl chloride group allows it to react with nucleophiles, facilitating the formation of new chemical entities. -

Medicinal Chemistry

It has garnered attention for its potential biological activities, including:- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has shown that modifications of oxazole derivatives can lead to significant cytotoxic effects on cancer cell lines.

-

Material Science

The compound is utilized in the preparation of advanced materials, including polymers, where its reactive functional groups can be employed to create novel materials with specific properties.

Anticancer Activity

The anticancer potential of 5-Phenyl-1,3-oxazole-4-carbonyl chloride has been explored in various studies. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

| Compound C | A549 | 40.54 |

These results suggest that structural modifications significantly influence anticancer efficacy, with the carbonyl chloride group enhancing biological activity through interactions with cellular targets.

Case Studies

-

Anticancer Study

A study demonstrated that an oxazole derivative inhibited cell proliferation in human neuroblastoma SH-SY5Y cells, indicating its potential as a therapeutic agent for cancer treatment. -

Antimicrobial Evaluation

Another investigation evaluated various oxazole derivatives against a range of bacterial strains, revealing promising antimicrobial activity that warrants further exploration into their mechanisms of action.

作用机制

The mechanism of action of 5-Phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound belongs to a class of aromatic heterocycles with reactive electrophilic groups. Comparisons with analogs highlight differences in heteroatoms, substituents, and bioactivity:

Key Observations:

- Heteroatom Effects: The oxazole (O) vs. thiazole (S) cores influence electronic properties and reactivity.

- Reactivity : Carbonyl chloride (oxazole) is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfonyl chloride (thiazole) forms sulfonamides, critical in medicinal chemistry .

- Synthetic Methods : Thiazole derivatives utilize Lawesson’s reagent (for S incorporation), while oxadiazoles often employ microwave-assisted cyclization or thionyl chloride (SOCl₂) for efficiency .

Stability and Reactivity

- This compound : Likely moisture-sensitive due to the acyl chloride group, requiring anhydrous conditions for storage and reactions.

- Thiazole Sulfonyl Chloride : More stable than acyl chlorides but still reactive toward amines, enabling high-yield sulfonamide formation .

生物活性

5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 337508-64-2) is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group attached to the oxazole ring, with a carbonyl chloride functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through different mechanisms:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). For instance, related oxazolones exhibited IC50 values in the micromolar range against these cell lines .

- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that these compounds can activate apoptotic pathways, increasing p53 expression and caspase activity in treated cells .

Inhibition of Enzymes

Another crucial aspect of the biological activity of this compound is its potential to inhibit specific enzymes involved in cancer progression:

- Carbonic Anhydrase Inhibition : Some studies suggest that oxazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain derivatives have shown nanomolar inhibitory activity against hCA IX and hCA II .

- Target Engagement : The compound has been evaluated for its ability to engage with targets in human neuroblastoma cells (SH-SY5Y), indicating its potential utility in treating neurodegenerative diseases alongside cancer .

Study 1: Anticancer Activity Assessment

A study evaluated a series of oxazolone derivatives, including this compound, against various cancer cell lines. The results indicated that certain modifications to the oxazole ring could enhance cytotoxicity significantly. For example, derivatives with halogen substitutions showed improved potency compared to their non-halogenated counterparts.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Phe-Oxazole | MCF-7 | 0.65 | Apoptosis induction |

| 5-Phe-Oxazole | U-937 | 0.90 | Cell cycle arrest |

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of oxazoles related to this compound. This study revealed that specific structural modifications led to enhanced inhibition of carbonic anhydrases.

| Compound | hCA IX IC50 (nM) | hCA II IC50 (nM) |

|---|---|---|

| Compound A | 89 | 750 |

| Compound B | 45 | 300 |

Toxicity Studies

Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they may also pose risks. For example, toxicity tests on Daphnia magna revealed varying degrees of lethality depending on the chemical structure and substituents present .

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 5-phenyl-1,3-oxazole-4-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination. This approach is adapted from analogous thiazole sulfonyl chloride syntheses . Key steps include:

- Cyclization under reflux with Lawesson’s reagent to form the oxazole core.

- Chlorination using phosphorus pentachloride (PCl₅) or oxalyl chloride to introduce the carbonyl chloride group .

- Reaction monitoring via TLC (as described in oxadiazole derivative synthesis) ensures intermediate formation .

Q. What analytical techniques are critical for confirming the compound’s purity and structural identity?

- Methodological Answer :

- HPLC and NMR : High-performance liquid chromatography (HPLC) with UV detection and ¹H/¹³C NMR spectroscopy are essential for verifying purity and functional groups .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Ruby CCD diffractometer) provides definitive structural confirmation. Refinement with SHELXL software (via SHELX system) resolves bond lengths and angles, as demonstrated for related oxazole derivatives .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₀H₆ClNO₂, MW 207.62) .

Q. How can researchers mitigate competing side reactions during synthesis?

- Methodological Answer :

- Controlled Chlorination : Use stoichiometric PCl₅ in anhydrous conditions to minimize over-chlorination.

- Purification : Recrystallization from pet-ether or ethyl acetate removes unreacted intermediates .

- Reagent Selection : Triethylamine as a base in acylation steps reduces acid byproduct formation .

Advanced Research Questions

Q. How does the electronic structure of the oxazole ring influence the reactivity of the carbonyl chloride group?

- Methodological Answer : Computational studies (e.g., DFT calculations) can model electron density distribution. The oxazole’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. Substituents on the phenyl ring (e.g., electron-donating groups) may modulate this effect, as seen in sulfonamide derivative syntheses .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., sulfonamide groups) and testing against standardized cell lines (e.g., NCI-60 panel) clarifies activity trends. For example, 4-methylpiperidine derivatives showed >90% inhibition in renal cancer lines but weaker effects elsewhere .

- Dose-Response Analysis : Compare IC₅₀ values across studies to account for potency variability .

Q. How can X-ray crystallography optimize reaction design for derivative synthesis?

- Methodological Answer : Crystal structure data (e.g., monoclinic P21/c space group, β=100.57°) reveal steric and electronic constraints. For instance, the dihedral angle between phenyl and oxazole rings influences nucleophilic attack sites. SHELXL refinement identifies key torsion angles (e.g., C4–N1–N2–C2), guiding regioselective modifications .

Q. What computational tools predict the stability of intermediates during synthesis?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess thermal stability of intermediates like ethyl 2-oxoacetate derivatives.

- Quantum Mechanical (QM) Calculations : Evaluate transition states for cyclization steps to optimize reaction temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。